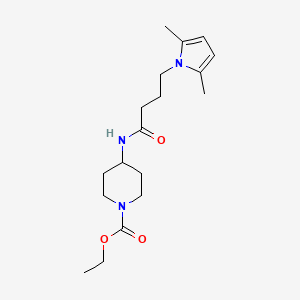

![molecular formula C21H14Cl2N2O B2742961 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole CAS No. 321522-26-3](/img/structure/B2742961.png)

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole” is also known as difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 3,4’-dichloro diphenyl ether with aluminum chlorides and Acetyl Chloride in methylene dichloride . The reaction needs approximately 9 hours and yields 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone .Molecular Structure Analysis

The molecular formula of difenoconazole is C19H17Cl2N3O3 . Its average mass is 406.263 Da and its mono-isotopic mass is 405.064697 Da .Chemical Reactions Analysis

Difenoconazole is a fungicide and acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . It interferes with the action of sterol 14 alpha-demethylase .Physical And Chemical Properties Analysis

Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C .Wirkmechanismus

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole acts as a selective antagonist of the CB1 receptor. When this compound binds to the CB1 receptor, it blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor activity, which can have a variety of effects on physiological processes.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of effects on physiological processes. Studies have shown that this compound can decrease food intake and body weight, suggesting that the CB1 receptor plays a role in appetite regulation. This compound has also been shown to have analgesic effects, suggesting that the CB1 receptor plays a role in pain perception. Additionally, this compound has been shown to have anxiolytic effects, suggesting that the CB1 receptor plays a role in mood regulation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of blocking CB1 receptor activity without affecting other receptors. Additionally, this compound has been shown to have a high affinity for the CB1 receptor, making it a valuable tool for studying this receptor.

One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for the CB1 receptor, it may also bind to other receptors at high concentrations, leading to off-target effects. Additionally, this compound has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are several future directions for research involving 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole. One area of interest is the role of the CB1 receptor in addiction and substance abuse. Studies have shown that blocking CB1 receptor activity can reduce drug-seeking behavior in animal models, suggesting that the CB1 receptor may be a potential target for the treatment of addiction.

Another area of interest is the role of the CB1 receptor in neurodegenerative diseases. Studies have shown that the CB1 receptor is involved in the regulation of neuroinflammation, which is thought to play a role in the development of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Understanding the role of the CB1 receptor in these diseases may lead to the development of new treatments.

Conclusion:

This compound is a valuable tool for studying the CB1 receptor and its role in various physiological processes. While there are limitations to its use in lab experiments, this compound has been shown to have a variety of effects on appetite regulation, pain perception, and mood regulation. Future research involving this compound may lead to a better understanding of the role of the CB1 receptor in addiction, neurodegenerative diseases, and other physiological processes.

Synthesemethoden

The synthesis of 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole involves the reaction of 4-chlorophenol with 2-chloro-4-(4-chlorophenoxy)benzaldehyde in the presence of potassium carbonate and acetic anhydride to form the intermediate 2-chloro-4-(4-chlorophenoxy)chalcone. This intermediate is then reacted with phenylhydrazine in the presence of glacial acetic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is as a tool for studying the CB1 receptor. This compound is a selective antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks its activity. This allows researchers to study the effects of blocking CB1 receptor activity on various physiological processes.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O/c22-15-6-8-17(9-7-15)26-18-10-11-19(20(23)14-18)21-12-13-24-25(21)16-4-2-1-3-5-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBLGXVDRZTTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)

![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)